2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
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Overview
Description
2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Acylation of Piperidine: The piperidine ring is acylated using 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the acylated piperidine with the benzothiazole ring under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the chlorophenoxy group.
Scientific Research Applications
2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the piperidine ring may enhance binding affinity. The chlorophenoxyacetyl group can provide additional interactions through hydrogen bonding or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-thiazole
- **2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-oxazole
- **2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-imidazole
Uniqueness
2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. The combination of the benzothiazole ring with the piperidine and chlorophenoxyacetyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H19ClN2O2S/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
InChI Key |
LWZQWFBXLWAENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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